molecular formula C6H7KO7 B7814486 potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate

potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate

Cat. No.: B7814486
M. Wt: 230.21 g/mol
InChI Key: IVLPTBJBFVJENN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate” is known as cinsebrutinib. It is a synthetic organic compound that acts as a Bruton’s tyrosine kinase inhibitor and an antineoplastic agent. Cinsebrutinib has been developed for potential use in treating relapsed or refractory primary and secondary central nervous system lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinsebrutinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may be found in patent literature such as WO2021207549A1 .

Industrial Production Methods

Industrial production methods for cinsebrutinib would involve scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions, purification processes, and ensuring compliance with regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

Cinsebrutinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process.

Major Products

The major products formed from these reactions are typically intermediates that lead to the final product, cinsebrutinib. Each step in the synthesis is designed to build upon the previous one, ultimately resulting in the desired compound.

Scientific Research Applications

Cinsebrutinib has a wide range of scientific research applications, including:

Mechanism of Action

Cinsebrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. By blocking this enzyme, cinsebrutinib disrupts the proliferation and survival of malignant B cells, thereby exerting its antineoplastic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to cinsebrutinib include other Bruton’s tyrosine kinase inhibitors such as ibrutinib and acalabrutinib. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties .

Uniqueness

Cinsebrutinib is unique in its specific chemical structure, which allows it to selectively inhibit Bruton’s tyrosine kinase with high potency. This selectivity and potency make it a promising candidate for the treatment of certain types of lymphomas .

Properties

IUPAC Name

potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPTBJBFVJENN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.